1-(3,4-dichlorobenzyl)-2-oxo-N-(1,3,4-thiadiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
1-(3,4-dichlorobenzyl)-2-oxo-N-(1,3,4-thiadiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds. This compound is characterized by the presence of a 1,3,4-thiadiazole ring, a pyridine ring, and a dichlorobenzyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
The primary targets of this compound are bacterial strains. It has been found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis . These bacteria are known to cause various infections in humans, making them significant targets for antibacterial agents.
Mode of Action
The compound interacts with its targets by inhibiting their growth. . This moiety is known to exhibit various biological activities due to the presence of a N–C–S– group .
Biochemical Pathways
The compound affects the biochemical pathways of the targeted bacteria, leading to their inhibitionThe compound’s interaction withcalf thymus-DNA (CT-DNA) has been investigated, suggesting that it may interfere with the DNA of the bacteria .
Pharmacokinetics
The strong aromaticity of the 1,3,4-thiadiazole ring, which provides great in vivo stability, suggests that the compound may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of the growth of the targeted bacteria. This is evidenced by the compound’s inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis . The compound’s interaction with CT-DNA also suggests that it may cause molecular changes in the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorobenzyl)-2-oxo-N-(1,3,4-thiadiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the pyridine ring: The thiadiazole intermediate is then reacted with a pyridine derivative, often through a cyclization reaction.
Attachment of the dichlorobenzyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorobenzyl)-2-oxo-N-(1,3,4-thiadiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Pyridinecarboxamide derivatives: Compounds with a pyridinecarboxamide moiety that have been studied for various pharmacological properties.
Uniqueness
1-(3,4-dichlorobenzyl)-2-oxo-N-(1,3,4-thiadiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide is unique due to the combination of its structural features, which confer specific biological activities not commonly found in other compounds. The presence of the dichlorobenzyl group, in particular, may enhance its potency and selectivity for certain targets.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2S/c16-11-4-3-9(6-12(11)17)7-21-5-1-2-10(14(21)23)13(22)19-15-20-18-8-24-15/h1-6,8H,7H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWREYCCFOEYIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=NN=CS2)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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